molecular formula C19H23N B2362093 1,4-Dibenzylpiperidine CAS No. 193355-49-6

1,4-Dibenzylpiperidine

Cat. No. B2362093
CAS RN: 193355-49-6
M. Wt: 265.4
InChI Key: USWWVZJEOYCMQL-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine (DBZP) is a piperazine derivative often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). It is produced as a reaction byproduct during the synthesis of BZP .


Synthesis Analysis

The synthesis of 1,4-Dibenzylpiperazine often results in the production of DBZP as a common impurity. This can occur if the reaction has been run at too high a temperature . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium(III) chloride hexahydrate as a catalyst .


Molecular Structure Analysis

The molecular formula of 1,4-Dibenzylpiperazine is C19H23N .


Chemical Reactions Analysis

The yield of the reaction can be increased to 95-96% and the reaction side products, including 1,4-dibenzylpiperazine (DBZP) reduced by using a microwave method, in which the transformation of the microwave energy into heat leads to increased reaction rates and higher yields .


Physical And Chemical Properties Analysis

The IUPAC name of 1,4-Dibenzylpiperazine is 1,4-dibenzylpiperazine .

Scientific Research Applications

Analytical Method Development

1,4-Dibenzylpiperidine: is utilized in the development of analytical methods. These methods are crucial for identifying and quantifying chemical compounds within a mixture. The compound’s unique structure allows for the creation of specific assays that can be used in various fields such as pharmaceuticals, environmental testing, and forensic science .

Drug Synthesis

In pharmaceutical research, 1,4-Dibenzylpiperidine serves as a key intermediate in the synthesis of various drugs. Its piperidine core is a common motif in many therapeutic agents, and modifications to its benzyl groups can lead to the discovery of new medicinal compounds with potential applications in treating diseases .

Material Science

Researchers in material science explore the use of 1,4-Dibenzylpiperidine in the synthesis of novel materials. Its incorporation into polymers and other macromolecules can impart unique properties like increased thermal stability or enhanced electrical conductivity .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it’s used to create complex molecules through reactions like alkylation, acylation, and cyclization. These reactions are fundamental in producing fine chemicals and active pharmaceutical ingredients .

Chromatography

1,4-Dibenzylpiperidine: can be applied in chromatography as a stationary phase modifier. Its structure can interact with analytes differently than traditional stationary phases, potentially improving separation efficiency and selectivity .

Aggregation-Induced Emission Enhancement (AIEE)

The compound has been identified as a minimal aggregation-induced emission enhancement fluorogen (AIEEgen). AIEEgens are compounds that exhibit increased fluorescence upon aggregation, and 1,4-Dibenzylpiperidine ’s structure makes it an interesting candidate for study in this area, which has implications for bioimaging and sensors .

Safety And Hazards

Users are advised to avoid breathing mist, gas or vapours of 1,4-Dibenzylpiperazine. Contact with skin and eyes should also be avoided. Personal protective equipment and chemical impermeable gloves should be used when handling the substance. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

Given its ubiquity in BZP, more research is needed to understand the behavioral pharmacology of DBZP. Despite its presence in many BZP formulations, little information exists regarding the abuse liability of DBZP .

Relevant Papers

A small-molecule inhibitor with a 1,4-dibenzoylpiperazine scaffold was designed to match the critical binding elements in the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction interface . Another study indicated that DBZP is more similar to BZP, albeit with lower potency and efficacy, than its serotonergic piperazine counterparts, and is a behaviorally-active compound with some abuse liability and potential for adverse health effects .

properties

IUPAC Name

1,4-dibenzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-3-7-17(8-4-1)15-18-11-13-20(14-12-18)16-19-9-5-2-6-10-19/h1-10,18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWWVZJEOYCMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzylpiperidine

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